Trimidox (hydrochloride)
CAS No.: 95933-75-8
Cat. No.: VC0005527
Molecular Formula: C7H9ClN2O4
Molecular Weight: 220.61 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 95933-75-8 |
---|---|
Molecular Formula | C7H9ClN2O4 |
Molecular Weight | 220.61 g/mol |
IUPAC Name | N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride |
Standard InChI | InChI=1S/C7H8N2O4.ClH/c8-7(9-13)3-1-4(10)6(12)5(11)2-3;/h1-2,10-13H,(H2,8,9);1H |
Standard InChI Key | KBKNXSNOQYLIRI-UHFFFAOYSA-N |
Isomeric SMILES | C1=C(C(=O)C(=CC1=C(N)NO)O)O.Cl |
SMILES | C1=C(C=C(C(=C1O)O)O)C(=NO)N.Cl |
Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C(=NO)N.Cl |
Appearance | Assay:>98%A crystalline solid |
Chemical and Structural Characteristics of Trimidox Hydrochloride
Trimidox hydrochloride, chemically designated as N,3,4,5-tetrahydroxy-benzenecarboximidamide monohydrochloride, belongs to the class of polyhydroxylated benzoic acid derivatives. Its hydrochloride salt enhances aqueous solubility and stability, making it suitable for experimental applications .
Molecular Properties
The compound’s molecular formula is C₇H₉ClN₂O₄, with a molecular weight of 220.6 g/mol. Key structural features include a hydroxyamino group and multiple hydroxyl substitutions on the benzene ring, which facilitate chelation of metal ions like iron—a property critical for its RR inhibitory activity .
Table 1: Physicochemical Properties of Trimidox Hydrochloride
Property | Value |
---|---|
CAS Number | 95933-75-8 |
IUPAC Name | 4-[amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one hydrochloride |
Solubility | Soluble in DMSO |
Purity | ≥95% |
Storage Conditions | -20°C, anhydrous |
SMILES | C1=C(C(=O)C(=CC1=C(N)NO)O)O.Cl |
The InChIKey (VUTDNJSNSPWLQL-UHFFFAOYSA-N) and SMILES strings provide precise identifiers for computational modeling and database searches .
Mechanism of Action: Ribonucleotide Reductase Inhibition
Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. Trimidox hydrochloride binds to the enzyme’s R2 subunit, disrupting its interaction with iron—a cofactor essential for catalytic activity .
Enzymatic Inhibition and Cytotoxicity
In L1210 murine leukemia cells, trimidox inhibits RR with an IC₅₀ of 5 μM and exhibits cytotoxicity at IC₅₀ = 7.5 μM . This specificity arises from its ability to form a stable complex with the enzyme’s iron center, thereby blocking electron transfer necessary for substrate reduction .
Synergistic Effects with Chemotherapeutic Agents
Combination studies reveal that trimidox enhances the efficacy of tiazofurin, an inosine monophosphate dehydrogenase inhibitor. In HL-60 promyelocytic leukemia cells, cotreatment reduces deoxyguanosine triphosphate (dGTP) and deoxycytidine triphosphate (dCTP) pools to 24% and 39% of control levels, respectively, exacerbating nucleotide depletion .
Antioxidant Activity and Oxidative Stress Modulation
Beyond RR inhibition, trimidox hydrochloride demonstrates robust radical scavenging capabilities. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, it exhibits a 50% inhibition concentration (IC₅₀) of 8.8 μM, outperforming analogs like didox (IC₅₀ = 117.5 μM) and gallic acid (IC₅₀ = 41.8 μM) .
Protection Against Exogenous Oxidants
In U937 lymphoma cells, pretreatment with trimidox (10–150 μM) attenuates cytotoxicity induced by hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (tBuOOH) by 40–60% . This cytoprotective effect correlates with reduced reactive oxygen species (ROS) production and prevention of DNA fragmentation.
Upregulation of Antioxidant Enzymes
Induction of Apoptosis in Malignant Cells
Trimidox triggers apoptosis across multiple leukemia cell lines, including NALM-6 (B-cell leukemia), HL-60, and Jurkat (T-cell leukemia), with the highest sensitivity observed in NALM-6 cells .
Mitochondrial Pathway Activation
Treatment with 250 μM trimidox induces cytochrome c release from mitochondria within 4 hours, followed by caspase-9 and caspase-3 activation . Notably, caspase-8 remains unaffected, indicating a mitochondrial-dependent pathway .
Table 2: Apoptotic Effects of Trimidox in Leukemia Cell Lines
Cell Line | Apoptosis Induction (Concentration) | Key Observations |
---|---|---|
NALM-6 | 250 μM | Cytochrome c release; caspase-3/9 activation |
HL-60 | 300 μM | DNA fragmentation; growth arrest |
Jurkat | 300 μM | Mitochondrial membrane depolarization |
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